4-(Bis(2-bromoethyl)amino)benzenesulfonamide
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Overview
Description
4-(Bis(2-bromoethyl)amino)benzenesulfonamide is a chemical compound with the molecular formula C10H14Br2N2O2S and a molecular weight of 386.103 g/mol It is characterized by the presence of a benzenesulfonamide group substituted with bis(2-bromoethyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-bromoethyl)amino)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 2-bromoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bis(2-bromoethyl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane, and bases like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted benzenesulfonamide derivatives.
Oxidation Reactions: Formation of sulfonic acid derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
4-(Bis(2-bromoethyl)amino)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bis(2-bromoethyl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert its biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Similar structure but lacks the bis(2-bromoethyl) groups.
Benzenesulfonamide: The parent compound without any substitutions.
4-(Bis(2-chloroethyl)amino)benzenesulfonamide: Similar structure but with chloroethyl groups instead of bromoethyl groups.
Uniqueness
4-(Bis(2-bromoethyl)amino)benzenesulfonamide is unique due to the presence of bis(2-bromoethyl) groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
955-79-3 |
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Molecular Formula |
C10H14Br2N2O2S |
Molecular Weight |
386.11 g/mol |
IUPAC Name |
4-[bis(2-bromoethyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H14Br2N2O2S/c11-5-7-14(8-6-12)9-1-3-10(4-2-9)17(13,15)16/h1-4H,5-8H2,(H2,13,15,16) |
InChI Key |
WWKINABOMDPLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCBr)CCBr)S(=O)(=O)N |
Origin of Product |
United States |
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